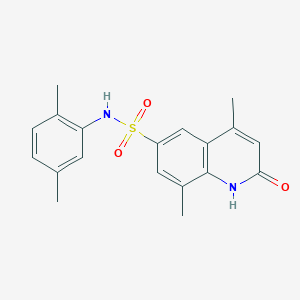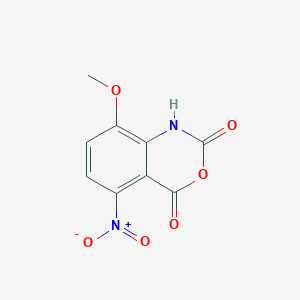
2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole” is an organic compound containing a dichloromethyl group, a phenyl group, and an oxadiazole ring . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving dichloromethyl groups . For instance, a compound with a similar structure, 2-dichloromethyl-2- p -nitrophenyl-1,3-dioxane, was synthesized through microwave-irradiated acetalization followed by insertion of dichlorocarbene .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the oxadiazole ring and the dichloromethyl and phenyl groups . The structure of similar compounds has been determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
The dichloromethyl group in this compound is likely to be highly reactive . Dichloromethane, a compound containing a similar group, undergoes a variety of reactions, including with hydroxide to form a chloroform carbanion, which can then form dichlorocarbene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For instance, dichloromethane, which contains a dichloromethyl group, is a colorless, volatile liquid with a chloroform-like odor .科学的研究の応用
Catalysis and Organic Synthesis
- Application : These compounds can participate in various organic transformations, such as cycloadditions, cyclizations, and rearrangements. For instance, they may act as catalysts in the synthesis of heterocyclic compounds .
Zinc Oxide (ZnO) Crystal Growth
- Application : By using DMMME-based compounds, researchers can facilitate the controlled synthesis of ZnO single crystals, which find applications in optoelectronics, sensors, and photocatalysis .
Drug Discovery and Medicinal Chemistry
- Application : Researchers investigate their potential as scaffolds for designing novel drugs. The presence of the oxadiazole ring system in these compounds makes them attractive candidates for drug development .
Supramolecular Chemistry and Host-Guest Interactions
- Application : Their ability to interact with cyclodextrins (such as α-, β-, and γ-cyclodextrins) allows for the design of host-guest systems. These complexes have applications in drug delivery, separation, and molecular recognition .
Materials Science and Surface Modification
Safety and Hazards
将来の方向性
作用機序
Target of Action
Oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . The exact target can vary depending on the specific derivative and its molecular structure.
Mode of Action
It’s known that oxadiazole derivatives can interact with various biological targets due to their versatile structure . The dichloromethyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with biological membranes or proteins.
Biochemical Pathways
Oxadiazole derivatives are known to interfere with various biochemical processes, including protein synthesis, enzyme activity, and cell division
Pharmacokinetics
The dichloromethyl group may influence the compound’s lipophilicity, potentially affecting its absorption and distribution . The oxadiazole ring could also be metabolized by various enzymes, affecting the compound’s bioavailability .
Result of Action
Oxadiazole derivatives are known to exhibit various biological activities, potentially leading to cell death in bacteria, fungi, or cancer cells . The exact effects can vary depending on the specific derivative and its molecular structure.
Action Environment
The action of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability and efficacy could be affected by changes in pH or temperature. The presence of other molecules could also influence the compound’s interaction with its targets .
特性
IUPAC Name |
2-(dichloromethyl)-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7(11)9-13-12-8(14-9)6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUODGXHELFEINS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)
![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)




![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)




